1-(Bromomethyl)-3-(2,2,2-trifluoroethyl)benzene

Description

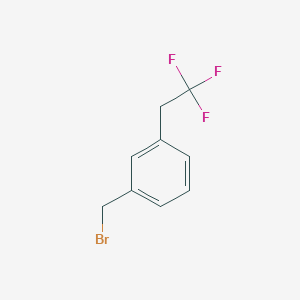

1-(Bromomethyl)-3-(2,2,2-trifluoroethyl)benzene is a halogenated aromatic compound with the molecular formula C₉H₈BrF₃. Its structure consists of a benzene ring substituted with a bromomethyl (-CH₂Br) group at position 1 and a 2,2,2-trifluoroethyl (-CH₂CF₃) group at position 3. This compound is of interest in organic synthesis due to the reactivity of the bromomethyl group and the electron-withdrawing properties of the trifluoroethyl substituent, which influence its chemical behavior .

Key physical properties (inferred from analogues):

- Molecular weight: ~245.06 g/mol (calculated).

- Density: Estimated ~1.4–1.5 g/mL (similar to 1-(2-bromoethyl)-3-(trifluoromethyl)benzene ).

- Reactivity: The bromomethyl group is susceptible to nucleophilic substitution (e.g., SN2 reactions), while the trifluoroethyl group enhances electrophilic aromatic substitution resistance.

Properties

Molecular Formula |

C9H8BrF3 |

|---|---|

Molecular Weight |

253.06 g/mol |

IUPAC Name |

1-(bromomethyl)-3-(2,2,2-trifluoroethyl)benzene |

InChI |

InChI=1S/C9H8BrF3/c10-6-8-3-1-2-7(4-8)5-9(11,12)13/h1-4H,5-6H2 |

InChI Key |

ZMPLMJZLGJSEIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)CBr)CC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Bromination Using N-Bromosuccinimide (NBS) in Acidic Medium

An alternative approach involves the use of NBS in the presence of a weak acid to facilitate electrophilic bromination selectively.

-

- NBS as bromine source.

- Acidic medium (weak acid such as acetic acid).

- Temperature: room temperature to mild heating.

- Solvent: dichloromethane or similar.

-

- NBS releases electrophilic bromine (Br+) in acidic conditions.

- Selective bromination occurs at the benzylic position.

- Subsequent workup removes succinimide byproducts.

-

- Avoids the generation of free bromine and HBr, reducing side reactions.

- Improved selectivity and yield.

Multi-Step Synthesis via Bromination of Amino or Methoxy Precursors

Though less common for this specific compound, some patents describe selective bromination of trifluoroethyl-substituted aniline or methoxybenzene derivatives followed by functional group transformations to introduce the bromomethyl substituent. These methods involve:

- Bromination of 2- or 4-trifluoromethoxyaniline derivatives with NBS or similar agents.

- Subsequent deamination or substitution steps to yield brominated trifluoroethylbenzenes.

- Conversion of methyl groups to bromomethyl via radical bromination.

This approach is more complex and involves additional reaction stages but can offer higher regioselectivity in certain contexts.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Brominating Agent | NBS or Br2 | NBS preferred for selectivity |

| Radical Initiator | AIBN or benzoyl peroxide | Required for radical bromination |

| Solvent | CCl4, CHCl3, DCM | Inert solvents preferred |

| Temperature | 60–80°C (reflux) or room temperature (acidic NBS) | Control to avoid polybromination |

| Reaction Time | 4–12 hours | Monitored by TLC or GC-MS |

| Acid Medium | Acetic acid (weak acid) | Enhances electrophilic bromination |

Purification Techniques

Post-reaction, the crude product typically contains unreacted starting materials, polybrominated byproducts, and succinimide or other impurities. Common purification methods include:

- Recrystallization: Using solvents like dichloromethane or hexane to isolate pure crystalline product.

- Column Chromatography: Silica gel with hexane/ethyl acetate mixtures to separate closely related impurities.

- Distillation: For volatile impurities and to obtain the compound in high purity.

Analytical Characterization

Characterization of 1-(bromomethyl)-3-(2,2,2-trifluoroethyl)benzene relies on:

Nuclear Magnetic Resonance (NMR):

- ^1H NMR: Signals for aromatic protons, bromomethyl protons (singlet around 4.5 ppm), and trifluoroethyl protons.

- ^13C NMR: Characteristic shifts for aromatic carbons, bromomethyl carbon, and trifluoroethyl carbons.

- ^19F NMR: Signal for trifluoromethyl group around -62 ppm.

-

- Molecular ion peak corresponding to the molecular weight.

- Fragmentation patterns consistent with bromomethyl and trifluoroethyl substituents.

-

- C–Br stretch and CF3 group vibrations.

Summary Table of Preparation Methods

| Method | Reagents & Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Radical bromination of toluene | Br2 or NBS, AIBN, CCl4, reflux | 70–85 | High selectivity, straightforward | Toxic solvents, side reactions |

| NBS bromination in acid medium | NBS, weak acid, DCM, room temp to mild heating | 75–80 | Better selectivity, milder conditions | Longer reaction time |

| Multi-step via amino precursors | Bromination of amino derivatives, deamination | Variable | High regioselectivity | More steps, lower overall yield |

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-(2,2,2-trifluoroethyl)benzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted benzyl derivatives.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of 3-(2,2,2-trifluoroethyl)toluene.

Scientific Research Applications

1-(Bromomethyl)-3-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, especially those containing trifluoromethyl groups which are important in medicinal chemistry.

Biology: Potential use in the development of bioactive compounds due to its ability to undergo various chemical modifications.

Medicine: Exploration of its derivatives for pharmaceutical applications, including potential drug candidates with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-(2,2,2-trifluoroethyl)benzene involves its ability to participate in radical and nucleophilic substitution reactions. The bromomethyl group is particularly reactive, allowing for the introduction of various functional groups. The trifluoroethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound. Molecular targets and pathways involved in its action depend on the specific chemical transformations it undergoes.

Comparison with Similar Compounds

Substituent Variations: Trifluoroethyl vs. Trifluoromethyl

- 1-(Bromomethyl)-3-(trifluoromethyl)benzene (CAS 402-49-3 ):

- Difference : Replaces the trifluoroethyl (-CH₂CF₃) with a trifluoromethyl (-CF₃) group.

- Impact :

- Electron-withdrawing effect : -CF₃ is stronger than -CH₂CF₃, reducing aromatic ring electron density more significantly.

- Boiling point : Higher for -CF₃ derivatives due to increased molecular symmetry and polarity.

- Synthetic utility : -CF₃ is common in pharmaceuticals but less flexible in further functionalization compared to -CH₂CF₃ .

Positional Isomerism: Bromine on Ethyl vs. Methyl Chains

Additional Functional Groups: Nitro Substituents

- 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene (CAS 180146-67-2 ): Difference: Incorporates a nitro (-NO₂) group at position 4. Impact:

- Reactivity : The nitro group strongly deactivates the ring, directing electrophiles to meta/para positions.

- Applications : Nitro groups are precursors to amines, expanding utility in drug synthesis but increasing toxicity risks.

Halogen Diversity: Chloro and Bromo Combinations

- 1-Bromo-3-chloro-2-(trifluoromethyl)benzene (CAS 857061-44-0 ):

- Difference : Contains both bromo and chloro substituents.

- Impact :

- Physicochemical properties : Higher density (1.495 g/mL ) and molecular weight (259.45 g/mol ).

- Synthetic flexibility : Chloro groups enable cross-coupling reactions (e.g., Suzuki-Miyaura), but bromine remains more reactive in substitutions.

Ether Linkages: Bromoethoxy Derivatives

- 1-(2-Bromoethoxy)-2-(trifluoromethyl)benzene (CAS 910468-48-3 ):

- Difference : Replaces bromomethyl with a bromoethoxy (-OCH₂CH₂Br) group.

- Impact :

- Solubility: Increased polarity enhances solubility in polar solvents (e.g., DMSO, methanol).

- Reactivity : Ether linkages participate in cleavage reactions under acidic/basic conditions, unlike the target compound.

Biological Activity

1-(Bromomethyl)-3-(2,2,2-trifluoroethyl)benzene is a compound of interest in various fields of chemical and biological research. Its unique trifluoroethyl group and bromomethyl functionality suggest potential biological activities that merit detailed exploration. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activities associated with this compound.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 269.06 g/mol. The presence of the bromine atom and the trifluoroethyl group significantly influences its reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The trifluoroethyl group is known to enhance lipophilicity, which may improve membrane penetration and increase antimicrobial efficacy. A study on related brominated compounds demonstrated significant activity against various bacterial strains, suggesting that this compound could possess similar properties .

Cytotoxicity Studies

Cytotoxicity assays have been performed on structurally analogous compounds to evaluate their effects on cancer cell lines. For instance, compounds with bromomethyl substituents have shown varying degrees of cytotoxicity against human cancer cell lines such as HeLa and MCF-7. These studies typically measure IC50 values to determine the concentration required to inhibit cell growth by 50%. While specific data for this compound is limited, the structural similarities suggest potential cytotoxic effects warranting further investigation .

Case Study 1: Antiviral Activity

In a study focusing on antiviral agents, compounds containing trifluoroethyl groups were evaluated for their ability to inhibit viral replication. The results indicated that modifications in the aromatic ring structure could lead to enhanced antiviral activity. Although direct studies on this compound are lacking, the implications from related compounds suggest a potential pathway for antiviral efficacy .

Case Study 2: Neuroprotective Effects

Another area of interest is the neuroprotective effects observed in certain fluorinated compounds. Research has shown that trifluoromethyl groups can influence neuroprotective pathways by modulating oxidative stress responses. This suggests that this compound may also exhibit neuroprotective properties through similar mechanisms .

Table 1: Summary of Biological Activities of Related Compounds

Q & A

Q. What are the common synthetic routes for 1-(Bromomethyl)-3-(2,2,2-trifluoroethyl)benzene, and what factors influence the choice of method?

The compound can be synthesized via two primary routes:

- Route 1 : Bromination of 1,3-bis(fluoromethyl)benzene with N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media. This method leverages electrophilic aromatic substitution, where the acidic conditions activate the substrate for bromine incorporation .

- Route 2 : Direct bromination of 1-ethyl-3-(trifluoromethyl)benzene using Br₂ with catalysts like Fe or AlBr₃. This approach emphasizes regioselectivity, as the trifluoroethyl group directs bromination to the para position .

Q. Factors influencing method selection :

- Yield and purity : Route 1 may offer higher regioselectivity due to steric and electronic effects of the trifluoroethyl group.

- Reagent availability : N,N’-dibromo-5,5-dimethylhydantoin (Route 1) is preferred for controlled bromination, whereas Br₂ (Route 2) is more cost-effective for industrial-scale synthesis.

- Reaction conditions : Route 1 requires acidic media (e.g., H₂SO₄), while Route 2 operates under milder conditions with catalytic Lewis acids .

Q. What are the key physical and chemical properties of this compound critical for experimental handling?

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 239.03 g/mol | |

| CAS RN | 402-23-3 | |

| Solubility | DMF, DMSO, THF, Dichloromethane | |

| Storage Conditions | 2–8°C (moisture-sensitive) |

Q. Key considerations :

- Moisture sensitivity : The bromomethyl group is prone to hydrolysis; reactions should be conducted under anhydrous conditions (e.g., Schlenk line) .

- Stability : Store in amber vials at low temperatures to prevent decomposition via radical pathways .

Advanced Research Questions

Q. How does the electronic nature of the substituents influence reactivity in nucleophilic substitution reactions?

The bromomethyl (-CH₂Br) and trifluoroethyl (-CF₃CH₂) groups exhibit contrasting electronic effects:

- Bromomethyl : Acts as a moderately strong leaving group, facilitating Sₙ2 reactions with nucleophiles (e.g., amines, thiols). The electron-withdrawing nature of -CF₃ enhances the electrophilicity of the adjacent carbon, accelerating substitution .

- Trifluoroethyl : The -CF₃ group is strongly electron-withdrawing, which polarizes the benzene ring and directs incoming nucleophiles to specific positions (meta/para). This electronic effect is critical in designing regioselective reactions .

Example : In Diels-Alder reactions with furan and LDA, the trifluoroethyl group stabilizes transition states through inductive effects, yielding 1,4-epoxynaphthalenes with >70% regioselectivity .

Q. What strategies mitigate competing side reactions in multi-step syntheses involving this compound?

Common side reactions :

- Elimination : Competing E2 pathways can form alkenes under basic conditions.

- Hydrolysis : Moisture exposure degrades the bromomethyl group to hydroxymethyl derivatives.

Q. Mitigation strategies :

- Temperature control : Maintain reactions below 25°C to suppress elimination (e.g., use ice baths for LDA-mediated reactions) .

- Purification : Silica gel chromatography (hexane:EtOAc gradients) effectively separates brominated intermediates from byproducts, as demonstrated in triazole derivative synthesis (72% yield after column purification) .

- Protecting groups : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) when performing sequential substitutions .

Q. How is this compound applied in synthesizing pharmaceuticals or functional materials?

- Pharmaceutical intermediates : Serves as a key precursor for triazole derivatives (e.g., 2-chloro-3-[1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]pyrazine), a scaffold in kinase inhibitor development. The bromomethyl group enables cross-coupling reactions (e.g., Stille coupling) for structural diversification .

- Materials science : Used to synthesize tetraphenylethene (TPE) derivatives with aggregation-induced emission (AIE) properties. The bromine atom facilitates Suzuki-Miyaura coupling to construct π-conjugated systems for optoelectronic devices .

Case study : In AIE-active polymers, the trifluoroethyl group enhances thermal stability (T₅% decomposition >300°C) while the bromomethyl site allows post-polymerization functionalization with fluorescent tags .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.